molecular formula C19H13ClN2O2 B14585911 2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- CAS No. 61155-60-0

2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)-

Cat. No.: B14585911
CAS No.: 61155-60-0
M. Wt: 336.8 g/mol
InChI Key: VPNXRSIRKJDLHS-UHFFFAOYSA-N
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Description

2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinedione core, followed by the introduction of the 2-chlorophenyl and indolyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific reactivity can be beneficial.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinedione derivatives and indole-containing molecules. Examples include:

  • 2,6(1H,3H)-Pyridinedione, 4-(phenyl)-3-(1H-indol-1-yl)-
  • 2,6(1H,3H)-Pyridinedione, 4-(2-bromophenyl)-3-(1H-indol-1-yl)-

Uniqueness

What sets 2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- apart is the specific combination of the 2-chlorophenyl and indolyl groups, which confer unique reactivity and potential applications. This combination allows for specific interactions with biological targets and unique chemical properties that are not observed in other similar compounds.

Properties

CAS No.

61155-60-0

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-indol-1-yl-3H-pyridine-2,6-dione

InChI

InChI=1S/C19H13ClN2O2/c20-15-7-3-2-6-13(15)14-11-17(23)21-19(24)18(14)22-10-9-12-5-1-4-8-16(12)22/h1-11,18H,(H,21,23,24)

InChI Key

VPNXRSIRKJDLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3C(=CC(=O)NC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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